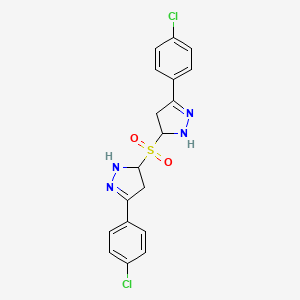

1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-

Description

1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-, is a bis-pyrazoline derivative featuring a sulfonyl (-SO₂-) bridge linking two 4,5-dihydro-1H-pyrazole rings. Each pyrazoline unit is substituted at the 3-position with a 4-chlorophenyl group.

Structure

3D Structure

Properties

CAS No. |

648891-74-1 |

|---|---|

Molecular Formula |

C18H16Cl2N4O2S |

Molecular Weight |

423.3 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-[[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfonyl]-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C18H16Cl2N4O2S/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)27(25,26)18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-8,17-18,23-24H,9-10H2 |

InChI Key |

NISIJLLKVZIKQD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NN=C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3CC(=NN3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

1H-Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-] (CAS Number: 648891-74-1) is a notable example that exhibits promising pharmacological effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features two pyrazole rings connected by a sulfonyl group, with chlorophenyl substituents that are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-] have shown significant cytotoxicity against several cancer cell lines.

- Case Study : In a study evaluating the cytotoxic effects of pyrazoline derivatives, compounds exhibited IC50 values ranging from 1.82 to 5.55 µM against HCT-116, HePG-2, and MCF-7 cell lines. Notably, these values were comparable to or better than the reference drug doxorubicin (IC50 = 5.23 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT-116 | 5.55 |

| 10c | HePG-2 | 1.82 |

| 10c | MCF-7 | 2.86 |

| DOX | HCT-116 | 5.23 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound has demonstrated significant activity against various pathogens.

- In Vitro Evaluation : A study reported that pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Activity

Pyrazole compounds have shown promising anti-inflammatory effects through various mechanisms.

- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and stabilization of cellular membranes. For instance, some derivatives demonstrated HRBC membrane stabilization percentages between 86.70% and 99.25% .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrazole derivatives. A quantitative structure-activity relationship (QSAR) model was developed to predict the anti-maximal electroshock seizure (MES) activity of various pyrazole compounds, including derivatives similar to 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-. The model demonstrated a high correlation (R² = 0.937) between molecular descriptors and anticonvulsant activity, indicating that modifications to the pyrazole structure can enhance therapeutic efficacy against seizures .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that pyrazole derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. For instance, compounds with similar structures have demonstrated significant inhibition of nitric oxide production in macrophages . This suggests that 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro- could be a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

Research indicates that pyrazole derivatives may exhibit anticancer activity. A study focusing on novel pyrazole compounds revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways . The structural features of 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro- could potentially enhance this activity due to the presence of the sulfonyl group which is known to interact with various biological targets.

Pesticide Development

The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Pyrazole-based compounds have been shown to possess insecticidal properties against various pests . The sulfonyl moiety may enhance the bioactivity and selectivity of these compounds. Research into the metabolic fate of similar pyrazole derivatives in crops has indicated their effectiveness in controlling pest populations while minimizing environmental impact .

Herbicide Activity

Additionally, studies have suggested that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. This mechanism could be explored further with 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-, potentially leading to the development of new herbicidal agents with improved efficacy and safety profiles.

Polymer Chemistry

In material science, compounds like 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro- are being studied for their potential use in polymer synthesis. The unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research into incorporating pyrazole units into polymer matrices has shown promising results in enhancing material performance under various conditions .

Coatings and Adhesives

Furthermore, the incorporation of pyrazole derivatives into coatings and adhesives may improve their resistance to environmental factors such as moisture and UV radiation. This application is particularly relevant in industries requiring durable and long-lasting materials.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects

- 4-Chlorophenyl vs. Other Aryl Groups :

The 4-chlorophenyl substituent in the target compound is electron-withdrawing, which may enhance stability and influence intermolecular interactions (e.g., halogen bonding) compared to analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (). Fluorine’s smaller size and higher electronegativity could lead to distinct crystal packing or solubility profiles .

Ring Conformation and Puckering

- Pyrazoline vs. Cremer-Pople parameters () quantify ring puckering in cyclic systems; similar pyrazoline derivatives () show non-planar conformations, which may affect molecular packing and reactivity . Comparison: Fully unsaturated pyrazoles (e.g., ) lack puckering, resulting in planar geometries that favor π-π stacking .

Linking Groups

- Sulfonylbis vs. Single Bonds or Ethers: The sulfonylbis bridge in the target compound enhances rigidity and polar character compared to non-linked analogs (e.g., compounds in ) or ether-linked bis-pyrazolines. highlights sulfonylbis compounds (e.g., 4,4′-sulfonylbis(fluorobenzene)) as having high thermal stability and crystallinity due to strong sulfonyl interactions .

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Melting Point : Sulfonylbis-linked compounds () typically exhibit higher melting points (>200°C) due to strong intermolecular forces, suggesting similar behavior for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.